![molecular formula C18H18N4O2 B2872111 (6-Methylquinolin-3-yl)methyl 5-amino-1-cyclopropylpyrazole-4-carboxylate CAS No. 2416243-58-6](/img/structure/B2872111.png)
(6-Methylquinolin-3-yl)methyl 5-amino-1-cyclopropylpyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas including medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . For example, Desai et al. synthesized a novel class of compounds using 2-chloro-6-methylquinoline-3-carbaldehyde and isonicotinohydrazide as starting materials .Molecular Structure Analysis
Quinolines, containing a nitrogen group, exhibit important biological activities . The activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its structure. For example, (6-methylquinolin-3-yl)methanol has a molecular weight of 173.21 and a melting point of 86-88°C .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the field of quinoline derivatives involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
properties
IUPAC Name |
(6-methylquinolin-3-yl)methyl 5-amino-1-cyclopropylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-2-5-16-13(6-11)7-12(8-20-16)10-24-18(23)15-9-21-22(17(15)19)14-3-4-14/h2,5-9,14H,3-4,10,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUNQKRDWMXEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)COC(=O)C3=C(N(N=C3)C4CC4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.